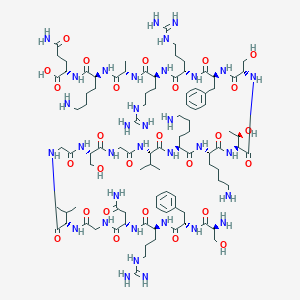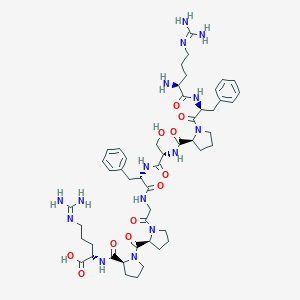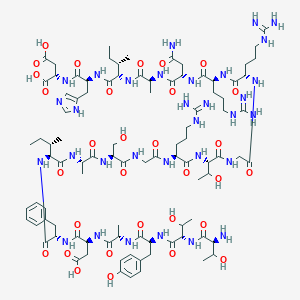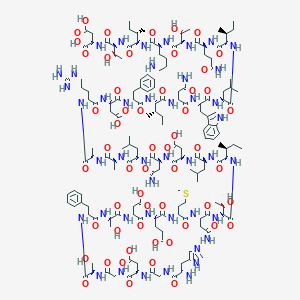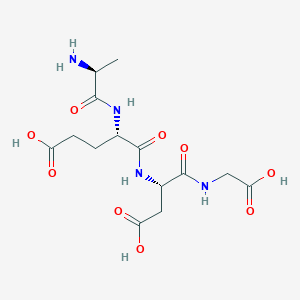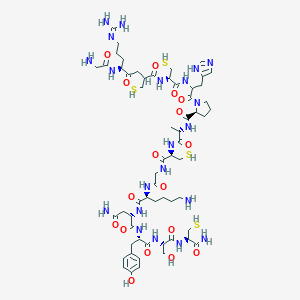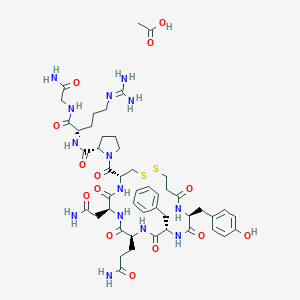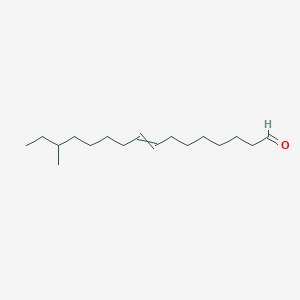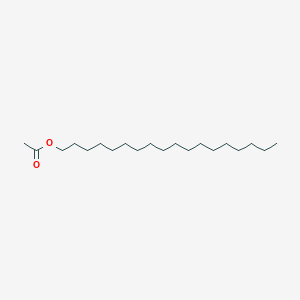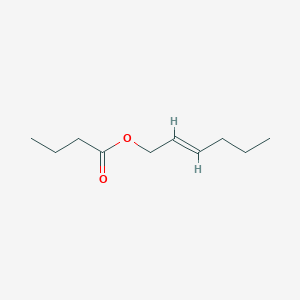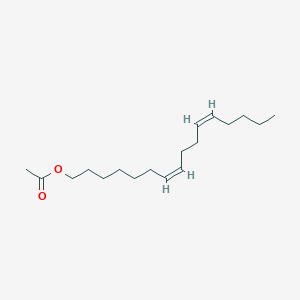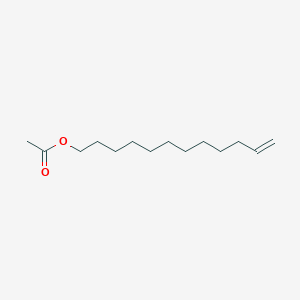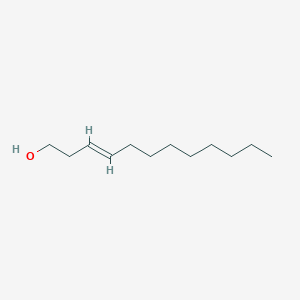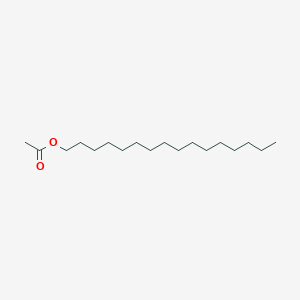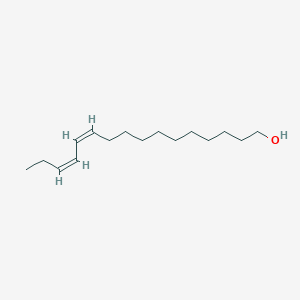
(11Z,13Z)-hexadeca-11,13-dien-1-ol
Descripción general
Descripción
(11Z,13Z)-hexadeca-11,13-dien-1-ol is a chemical compound that belongs to the class of organic compounds known as fatty alcohols. It is characterized by the presence of two double bonds at the 11th and 13th positions of a 16-carbon chain, with a hydroxyl group (-OH) at the first carbon. This compound is often found in nature as a component of insect pheromones, particularly in moths, where it plays a crucial role in mating communication.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (11Z,13Z)-hexadeca-11,13-dien-1-ol typically involves several key steps:
Starting Material: The synthesis begins with commercially available 10-bromo-1-decanol.
Alkylation: The first step involves the alkylation of lithium alkyne under low temperature conditions.
cis-Wittig Olefination: The next step is the cis-Wittig olefination of the aldehyde with propylidentriphenylphosphorane.
Hydroboration-Protonolysis: The final step involves the hydroboration-protonolysis of the alkyne to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is scaled up to meet the demand for its use in pheromone-based pest control. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
(11Z,13Z)-hexadeca-11,13-dien-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form (11Z,13Z)-hexadeca-11,13-dienal.
Reduction: The compound can be reduced to form saturated alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups to form esters or ethers.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include pyridinium chlorochromate (PCC) and pyridinium dichromate (PDC).
Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for reduction reactions.
Substitution: Acetic anhydride and pyridine are used to form esters, while alkyl halides can be used for ether formation.
Major Products
Oxidation: (11Z,13Z)-hexadeca-11,13-dienal.
Reduction: Saturated alcohols.
Substitution: Esters and ethers.
Aplicaciones Científicas De Investigación
(11Z,13Z)-hexadeca-11,13-dien-1-ol has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other complex organic molecules.
Biology: The compound is studied for its role in insect communication and behavior.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of (11Z,13Z)-hexadeca-11,13-dien-1-ol involves its interaction with specific receptors in insects. When released into the environment, it binds to olfactory receptors in the antennae of male moths, triggering a behavioral response that leads them to the female moths. This mechanism is crucial for mating communication and has been harnessed in pest control strategies to disrupt mating patterns and reduce pest populations .
Comparación Con Compuestos Similares
Similar Compounds
(11Z,13Z)-hexadecadienal: An aldehyde derivative with similar double bond positions.
(11Z,13Z)-hexadecadienyl acetate: An ester derivative used in similar pheromone applications.
(Z)-13-hexadecen-11-ynal: A compound with a similar carbon chain but different functional groups.
Uniqueness
(11Z,13Z)-hexadeca-11,13-dien-1-ol is unique due to its specific double bond configuration and hydroxyl group, which make it highly effective as a pheromone component. Its ability to undergo various chemical reactions also makes it a versatile compound for synthetic applications.
Propiedades
IUPAC Name |
(11Z,13Z)-hexadeca-11,13-dien-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H30O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17/h3-6,17H,2,7-16H2,1H3/b4-3-,6-5- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKFQVSXEEVMHMA-OUPQRBNQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CC=CCCCCCCCCCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C=C\C=C/CCCCCCCCCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H30O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60887975 | |
| Record name | 11,13-Hexadecadien-1-ol, (11Z,13Z)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60887975 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.41 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
71720-83-7 | |
| Record name | (11Z,13Z)-11,13-Hexadecadien-1-ol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=71720-83-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 11,13-Hexadecadien-1-ol, (11Z,13Z)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 11,13-Hexadecadien-1-ol, (11Z,13Z)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60887975 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


